molecular formula C17H20N2O4S B5675747 N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5675747
M. Wt: 348.4 g/mol
InChI Key: HPRVBEBUSAAVDU-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and 2,3,6-trimethylphenol.

    Formation of Intermediate: The 4-aminobenzenesulfonamide is reacted with chloroacetic acid to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2,3,6-trimethylphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Investigation into its pharmacological properties for treating infections or other conditions.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide would likely involve inhibition of bacterial enzymes, similar to other sulfonamides. The compound may target dihydropteroate synthase, an enzyme involved in folate synthesis, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of infections.

    Trimethoprim: Often used in combination with sulfonamides for enhanced antibacterial activity.

Uniqueness

N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the presence of the 2,3,6-trimethylphenoxy group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-4-5-12(2)17(13(11)3)23-10-16(20)19-14-6-8-15(9-7-14)24(18,21)22/h4-9H,10H2,1-3H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRVBEBUSAAVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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